Selegiline-d5 HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Selegiline-d5 HCl is a deuterated form of Selegiline hydrochloride, a selective and irreversible inhibitor of monoamine oxidase B (MAO-B). This compound is primarily used in the treatment of Parkinson’s disease and major depressive disorder. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Selegiline due to its stable isotopic labeling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Selegiline-d5 HCl involves the incorporation of deuterium atoms into the Selegiline molecule. One common method is the reductive amination of phenylacetone with deuterated methylamine, followed by the introduction of a propargyl group. The reaction conditions typically involve the use of a deuterated solvent and a catalyst to facilitate the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. The use of advanced chromatographic techniques is common to separate and purify the deuterated compound from its non-deuterated counterparts.
Analyse Chemischer Reaktionen
Types of Reactions
Selegiline-d5 HCl undergoes various chemical reactions, including:
Oxidation: Selegiline can be oxidized to its N-oxide derivative.
Reduction: The compound can be reduced to its primary amine form.
Substitution: Selegiline can undergo nucleophilic substitution reactions, particularly at the propargyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) can be used under mild conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Primary amine derivatives.
Substitution: Azide-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Selegiline-d5 HCl has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in mass spectrometry to study the metabolic pathways of Selegiline.
Biology: Helps in understanding the biological mechanisms of MAO-B inhibition.
Medicine: Used in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion (ADME) of Selegiline.
Industry: Employed in the development of new MAO-B inhibitors and related therapeutic agents.
Wirkmechanismus
Selegiline-d5 HCl exerts its effects by selectively inhibiting the enzyme monoamine oxidase B (MAO-B) in the central nervous system. This inhibition leads to an increase in the levels of dopamine, a neurotransmitter, by preventing its breakdown. The increased dopaminergic activity helps alleviate the symptoms of Parkinson’s disease and depression. The compound also has neuroprotective properties, which may contribute to its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Rasagiline: Another selective MAO-B inhibitor used in the treatment of Parkinson’s disease.
Safinamide: A reversible MAO-B inhibitor with additional glutamate release inhibition properties.
Uniqueness
Selegiline-d5 HCl is unique due to its deuterated nature, which provides enhanced stability and allows for detailed pharmacokinetic studies. Unlike Rasagiline and Safinamide, this compound is primarily used in research settings to understand the metabolic and pharmacokinetic profiles of Selegiline.
By comparing this compound with other MAO-B inhibitors, researchers can gain insights into the unique properties and potential advantages of deuterated compounds in therapeutic applications.
Biologische Aktivität
Selegiline-d5 HCl, a deuterated form of selegiline, is primarily recognized as a selective and irreversible inhibitor of monoamine oxidase B (MAO-B). This compound has garnered attention for its neuroprotective properties and potential therapeutic applications, particularly in neurodegenerative diseases such as Parkinson's disease. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
This compound functions by selectively inhibiting MAO-B, an enzyme responsible for the breakdown of neurotransmitters such as dopamine. By inhibiting this enzyme, selegiline increases the availability of dopamine in the brain, which is particularly beneficial in treating conditions characterized by dopaminergic deficits.
- Neuroprotection : Selegiline has been shown to protect against neurotoxicity induced by various agents, including MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine). Research indicates that selegiline's neuroprotective effects may be attributed to its ability to scavenge free radicals rather than solely through MAO-B inhibition .
- Oxidative Stress Reduction : The compound alleviates oxidative stress in neuronal cells. Studies indicate that treatment with selegiline leads to increased expression of anti-apoptotic proteins such as Bcl-2, which correlates with reduced cell death in neurodegenerative contexts .
Pharmacokinetics
The pharmacokinetic profile of this compound reveals important insights into its metabolism and efficacy:
- Metabolites : Following administration, selegiline is metabolized into several active metabolites, including N-desmethylselegiline and amphetamines. These metabolites contribute to the overall pharmacological effects observed with selegiline treatment .
- Half-lives : The half-lives of these metabolites vary significantly. For instance, l-amphetamine has a mean half-life of approximately 17.7 hours, while l-methamphetamine has a half-life of about 20.5 hours .
Parkinson's Disease
Selegiline has been extensively studied for its efficacy in managing Parkinson's disease symptoms. A systematic review and meta-analysis encompassing 27 randomized controlled trials (RCTs) demonstrated that selegiline significantly reduces the Unified Parkinson's Disease Rating Scale (UPDRS) scores over time:
Time Point | Mean Difference (MD) | 95% Confidence Interval (CI) |
---|---|---|
1 month | -3.56 | (-6.67, -0.45) |
3 months | -3.32 | (-3.75, -2.89) |
6 months | -7.46 | (-12.60, -2.32) |
12 months | -5.07 | (-6.74, -3.41) |
48 months | -8.78 | (-13.75, -3.80) |
60 months | -11.06 | (-16.19, -5.94) |
These findings suggest that selegiline not only improves motor symptoms but also has a prolonged effect on disease progression .
Case Studies
Several case studies highlight the effectiveness of this compound in clinical settings:
- Case Study 1 : A patient with early-stage Parkinson's disease exhibited marked improvement in UPDRS scores after six months of treatment with transdermal selegiline.
- Case Study 2 : Another study involving patients with advanced Parkinson's showed that those treated with selegiline experienced fewer fluctuations in motor function compared to those on placebo.
Adverse Effects
While this compound is generally well-tolerated, some adverse effects have been reported:
Eigenschaften
CAS-Nummer |
1217705-21-9 |
---|---|
Molekularformel |
C13H12D5N·HCl |
Molekulargewicht |
228.78 |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Verwandte CAS-Nummern |
14611-52-0 (unlabelled) |
Synonyme |
Selegiline D5 Hydrochloride; [2H5]-R-(-)-Deprenyl hydrochloride |
Tag |
Selegiline |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.